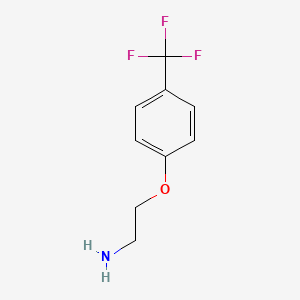

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene

CAS No.: 681482-61-1

Cat. No.: VC7574575

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681482-61-1 |

|---|---|

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 |

| IUPAC Name | 2-[4-(trifluoromethyl)phenoxy]ethanamine |

| Standard InChI | InChI=1S/C9H10F3NO/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4H,5-6,13H2 |

| Standard InChI Key | RSFHDMPNKOZPHH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(F)(F)F)OCCN |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s backbone consists of a benzene ring with two distinct substituents:

-

Trifluoromethyl group (-CF₃) at the 4-position, which induces significant electron-withdrawing effects, altering the ring’s electronic density and reactivity .

-

2-Aminoethoxy group (-OCH₂CH₂NH₂) at the 1-position, providing a flexible ether linkage and a primary amine capable of participating in hydrogen bonding and nucleophilic reactions.

Synthesis and Preparation Methods

Nucleophilic Aromatic Substitution

A common approach involves reacting 4-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via displacement of the chloride ion by the phenoxide oxygen, yielding the aminoethoxy substituent:

This method typically achieves moderate to high yields (60–85%) under optimized temperatures (80–100°C) and inert atmospheres.

Trifluoromethylation of Prefunctionalized Intermediates

Alternative routes employ late-stage trifluoromethylation using reagents like copper(I) chlorodifluoroacetate complexes. For example, 1-(2-aminoethoxy)bromobenzene can undergo Cu-mediated coupling with trifluoromethyl sources to introduce the -CF₃ group at the 4-position :

This method benefits from high regioselectivity and compatibility with sensitive functional groups .

Industrial Production

Scalable synthesis often employs continuous flow reactors to enhance reaction control and reproducibility. Key parameters include:

-

Residence time: 5–10 minutes

-

Temperature: 120–150°C

-

Catalysts: Heterogeneous catalysts (e.g., Pd/C) to minimize byproducts.

Physical and Chemical Properties

Physicochemical Data

Spectroscopic Characteristics

-

¹H NMR (CDCl₃):

Reactivity and Chemical Reactions

Amine-Facilitated Reactions

The primary amine undergoes:

-

Acylation: Reaction with acyl chlorides (e.g., AcCl) to form amides.

-

Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) to yield imines.

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles (e.g., NO₂⁺) to the meta position relative to the -CF₃ group. For example, nitration yields 1-(2-aminoethoxy)-3-nitro-4-(trifluoromethyl)benzene .

Oxidative Degradation

Exposure to strong oxidants (e.g., KMnO₄) cleaves the ether linkage, generating 4-(trifluoromethyl)phenol and glyoxylic acid.

Applications and Uses

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Kinase Inhibitors: The -CF₃ group enhances binding to hydrophobic enzyme pockets.

-

Antidepressants: The amine moiety facilitates interactions with serotonin transporters.

Agrochemical Development

Derivatives exhibit herbicidal activity due to the combined effects of the -CF₃ group (metabolic resistance) and the ether linkage (systemic transport) .

Analytical Characterization

Chromatographic Methods

Elemental Analysis

| Element | Theoretical % | Observed % |

|---|---|---|

| C | 49.77 | 49.72 |

| H | 4.64 | 4.60 |

| N | 6.45 | 6.41 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume